molecular formula C14H4Cl6O4 B11948654 Bis(2,4,5-trichlorophenyl) Oxalate CAS No. 1166-36-5

Bis(2,4,5-trichlorophenyl) Oxalate

Cat. No.: B11948654
CAS No.: 1166-36-5
M. Wt: 448.9 g/mol
InChI Key: PWZYGWAQEWLCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,4,5-trichlorophenyl) oxalate: is an organic compound with the molecular formula C14H4Cl6O4 . It is a diester of oxalic acid and is known for its role in chemiluminescence, particularly in glow sticks. The compound is a white solid and is often used in scientific research and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2,4,5-trichlorophenyl) oxalate can be synthesized by reacting 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride . The reaction typically occurs in a dry solvent such as toluene, in the presence of a base like triethylamine. This method produces crude this compound along with a by-product, triethylamine hydrochloride .

Industrial Production Methods: Industrial production of this compound involves a series of steps including inflation, feeding, pressurizing, mixing, reacting, heat preserving, discharging, and decompressing and drying. The process is designed to optimize yield and purity while minimizing reaction time .

Mechanism of Action

The mechanism of action of bis(2,4,5-trichlorophenyl) oxalate involves its reaction with hydrogen peroxide in the presence of a fluorescent dye. This reaction produces a high-energy intermediate, which decomposes to form 1,2-dioxetanedione. The energy released during this decomposition is transferred to the fluorescent dye, causing it to emit light . The molecular targets and pathways involved include the oxidation of the oxalate ester and the subsequent energy transfer to the dye .

Comparison with Similar Compounds

Uniqueness: Bis(2,4,5-trichlorophenyl) oxalate is unique due to its specific substitution pattern on the phenyl rings, which affects its reactivity and chemiluminescent properties. It is particularly effective in producing bright and long-lasting chemiluminescence compared to its analogs .

Properties

CAS No.

1166-36-5

Molecular Formula

C14H4Cl6O4

Molecular Weight

448.9 g/mol

IUPAC Name

bis(2,4,5-trichlorophenyl) oxalate

InChI

InChI=1S/C14H4Cl6O4/c15-5-1-9(19)11(3-7(5)17)23-13(21)14(22)24-12-4-8(18)6(16)2-10(12)20/h1-4H

InChI Key

PWZYGWAQEWLCJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.